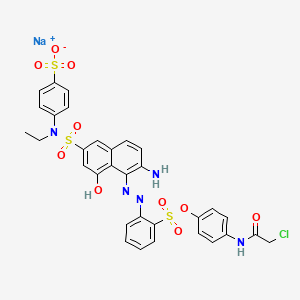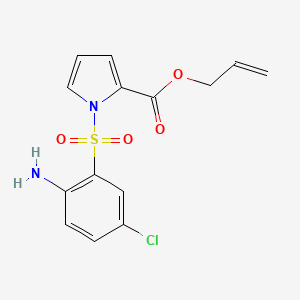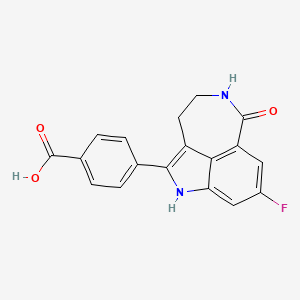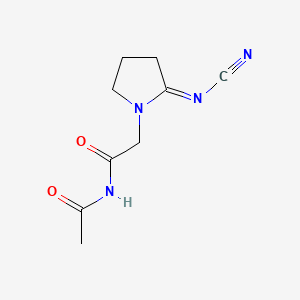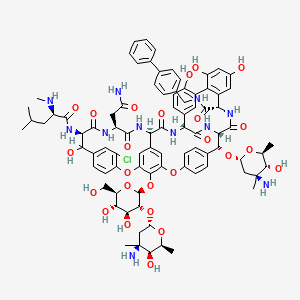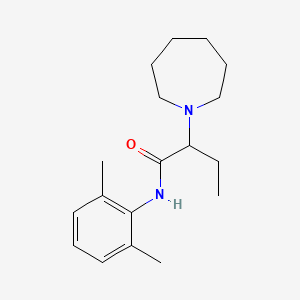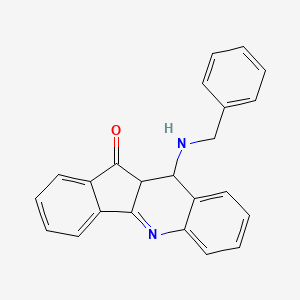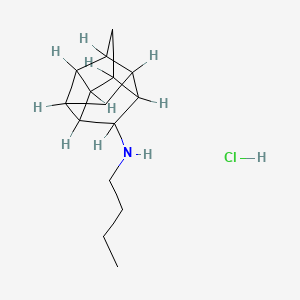
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Butylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound known for its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form an adduct.
Photo-Cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition reaction.
Reduction: The product is then reduced using lithium aluminium hydride.
Hydrolysis: The intermediate is hydrolyzed.
Huang-Minlon Reduction: The final step involves Huang-Minlon reduction to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. For example, the Diels-Alder reaction is typically conducted at -11°C for 3 hours, while the photo-cycloaddition is carried out in acetone for 23 hours .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Applications De Recherche Scientifique
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-inflammatory agent.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized as a high-energy fuel additive due to its high combustion heat
Mécanisme D'action
The mechanism of action of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit viral replication or reduce inflammation by modulating specific pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: Another related compound with similar structural features
Uniqueness
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
136375-83-2 |
|---|---|
Formule moléculaire |
C15H24ClN |
Poids moléculaire |
253.81 g/mol |
Nom IUPAC |
N-butylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-4-16-15-12-8-6-9-11-7(8)5-10(12)13(11)14(9)15;/h7-16H,2-6H2,1H3;1H |
Clé InChI |
IKOZKRBGCKIIBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


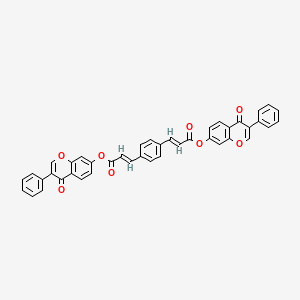
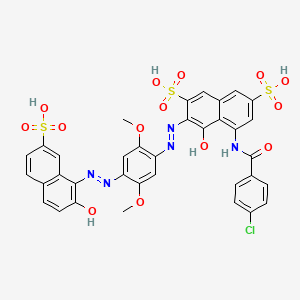
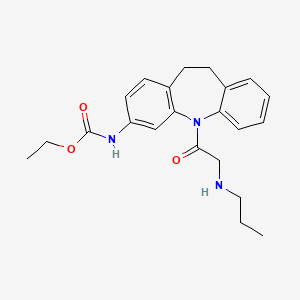
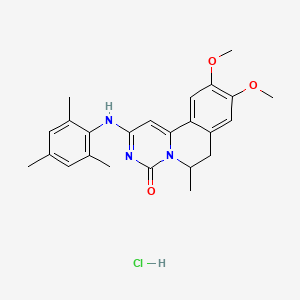
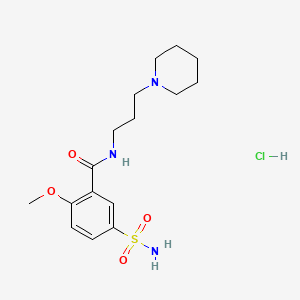
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
